molecular formula C5H4FN5O3S B12332483 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Cat. No.: B12332483
M. Wt: 233.18 g/mol
InChI Key: OVHJCNFCMCYQBV-UHFFFAOYSA-N
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Description

8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a fluorine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable fluorinated pyrimidine derivative in the presence of a sulfonating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to various biological effects, such as the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

Uniqueness

What sets 8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide apart from these similar compounds is the presence of the fluorine atom and sulfonamide group. These functional groups impart unique chemical and biological properties to the compound, such as enhanced stability and specific interactions with biological targets .

Properties

Molecular Formula

C5H4FN5O3S

Molecular Weight

233.18 g/mol

IUPAC Name

8-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

InChI

InChI=1S/C5H4FN5O3S/c6-2-1-8-5(12)11-3(2)9-4(10-11)15(7,13)14/h1H,(H,8,12)(H2,7,13,14)

InChI Key

OVHJCNFCMCYQBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C(=O)N1)S(=O)(=O)N)F

Origin of Product

United States

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